Methyl 3-(2,2-dimethoxyethyl)benzoate
Description
Methyl 3-(2,2-dimethoxyethyl)benzoate is a benzoate ester derivative featuring a 2,2-dimethoxyethyl substituent at the 3-position of the aromatic ring. The presence of the dimethoxyethyl group may influence electronic and steric properties, making it relevant for applications in photodynamic therapy or as a precursor in heterocyclic chemistry .
Properties
CAS No. |
134769-83-8 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 3-(2,2-dimethoxyethyl)benzoate |
InChI |
InChI=1S/C12H16O4/c1-14-11(15-2)8-9-5-4-6-10(7-9)12(13)16-3/h4-7,11H,8H2,1-3H3 |
InChI Key |
COGTZHXNMLKFHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CC(=CC=C1)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-(2,2-dimethoxyethyl)benzoic Acid or Analogous Precursors
The core step in synthesizing methyl 3-(2,2-dimethoxyethyl)benzoate involves esterifying the corresponding carboxylic acid precursor with methanol under acidic catalysis.
Typical Reaction:
$$
\text{3-(2,2-dimethoxyethyl)benzoic acid} + \text{methanol} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{this compound} + \text{water}
$$-
- Acid catalysts such as concentrated sulfuric acid are used.
- Reflux temperature around 85°C.
- Reaction time typically 4–6 hours to achieve near-complete conversion.
- Methanol is used in excess to drive the equilibrium toward ester formation.
Example Data Table (Adapted from Related Esterification Processes):
| Component | Input (kg/h) | Output (kg/h) | Notes |
|---|---|---|---|
| 3-(2,2-dimethoxyethyl)benzoic acid | 700 | 70 (residual) | Partial unreacted acid |
| Methanol | 750 | 560 | Excess used |
| This compound | 0 | 710 | Target product |
| Water | 0 | 100 | By-product |
This table illustrates typical flows in esterification reactors, with high purity product isolation by solvent extraction and distillation.
Formation of the 2,2-Dimethoxyethyl Side Chain via Acetalization
The 2,2-dimethoxyethyl substituent is generally introduced by acetal formation on the corresponding aldehyde or by alkylation of a benzoate intermediate.
-
- Starting from methyl 3-formylbenzoate or methyl 3-hydroxybenzoate derivatives.
- Reaction with excess methanol and an acid catalyst forms the acetal (2,2-dimethoxyethyl group).
- Alternatively, alkylation with chloromethyl dimethyl acetal under basic conditions can be employed.
-
- Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
- Temperature maintained between 25°C and reflux temperature of methanol (~65°C).
- Reaction time varies from 2 to 10 hours depending on scale and catalyst.
Alternative Synthetic Strategies and Catalytic Systems
-
- Aluminum chloride (AlCl3) has been employed for Friedel-Crafts type alkylation to introduce alkyl groups on aromatic esters, which can be adapted for side chain modifications.
- Reaction typically conducted in toluene at 70–80°C for 2–3 hours.
- Post-reaction neutralization and purification steps are critical.
Summary of Key Experimental Data and Material Balances
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Methanol, H2SO4, reflux 85°C, 6 h | 90–98 | High purity methyl ester obtained |
| Acetal Formation | Methanol, acid catalyst, RT to reflux, 2–10 h | 70–90 | Stable 2,2-dimethoxyethyl side chain formed |
| Friedel-Crafts Alkylation | AlCl3, toluene, 75°C, 2.5 h | 85–95 | Used for methylation or side-chain introduction |
| Purification | Extraction, washing, drying | — | Essential for removal of residual acid and by-products |
Detailed Material and Energy Balances (Example from Related Esterification)
| Component | Input (kg/h) | Output (kg/h) |
|---|---|---|
| Benzoic acid | 706.3 | 70.6 |
| Methanol | 741.1 | 563.9 |
| Methyl benzoate | 0 | 708.7 |
| Water | 0 | 104.2 |
-
- Heat of formation for methyl benzoate: -340.6 kJ/mol.
- Total heat of reaction: approximately -101,637 kJ/mole.
- Heat removal and input carefully controlled to maintain reaction temperature and optimize yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2-dimethoxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Methyl 3-(2,2-dimethoxyethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-(2,2-dimethoxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The benzene ring’s substituents can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares Methyl 3-(2,2-dimethoxyethyl)benzoate with key structural analogues:
Key Observations :
- Steric Influence: Bulky substituents like 3,5-dimethylphenoxy () may hinder regioselectivity in coupling reactions, whereas the linear dimethoxyethyl group offers moderate steric bulk.
Comparison of Yields :
- Purpurinimide derivatives (e.g., compound 6 ) are obtained in 40% yield , whereas methyl 3-[(6-bromoindol-1-yl)methyl]benzoate achieves higher yields (exact % unspecified) due to optimized alkylation conditions .
Spectroscopic Characterization
- ¹H NMR : The dimethoxyethyl group in purpurinimides produces a singlet at δ 3.46–3.47 ppm for the methoxy protons, distinct from the triplet (δ 1.27 ppm) observed in N,N-diethyl-substituted analogues . Ethyl 2-methoxybenzoate shows characteristic methoxy singlets at δ 3.8–3.9 ppm .
- Mass Spectrometry : this compound derivatives exhibit fragmentation patterns dominated by loss of methoxy groups (e.g., [M−OCH₃]⁺), contrasting with halogen-containing analogues (e.g., bromoindole derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
